molecular formula C12H12ClNO2 B1491784 Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate CAS No. 1352909-23-9

Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate

Cat. No. B1491784
CAS RN: 1352909-23-9
M. Wt: 237.68 g/mol
InChI Key: FOZLGJYZTCOFLH-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C12H12ClNO2 . It is used as a reactant for the synthesis of various compounds, including oxazino [4,3-a]indoles, indolecarboxamides as cannabinoid CB1 receptor antagonists, and indole-3-propionic acids as anti-inflammatory and analgesic agents .


Synthesis Analysis

The synthesis of indole derivatives, including Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate, often involves the use of carboxylic acid activators such as phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt .


Molecular Structure Analysis

The molecular structure of Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate consists of a benzene ring fused to a pyrrole ring, with a chlorine atom attached to the 5th carbon atom and a methyl group attached to the 6th carbon atom .


Chemical Reactions Analysis

Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate can participate in various chemical reactions. For instance, it can be used as a reactant for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions .


Physical And Chemical Properties Analysis

Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate has a molecular weight of 237.69 . It is recommended to be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Oxazino Indoles

“Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate” can be used as a reactant in the synthesis of oxazino [4,3-a]indoles through cascade addition-cyclization reactions. This process is significant in medicinal chemistry for creating complex molecular structures that may have therapeutic potential .

Cannabinoid CB1 Receptor Antagonists

The compound may serve as a precursor for the preparation of indolecarboxamides, which act as antagonists to cannabinoid CB1 receptors. These receptors are involved in various physiological processes, and antagonists can be useful in treating disorders such as obesity, addiction, and pain .

Anti-inflammatory and Analgesic Agents

Another potential application is the development of indole-3-propionic acids from this compound. These acids have shown promise as anti-inflammatory and analgesic agents, which could lead to new treatments for conditions causing pain and inflammation .

Friedel-Crafts Acylation

The compound can be used in Friedel-Crafts acylation reactions with nitrobenzoyl chloride. This reaction is a cornerstone in organic synthesis, allowing for the introduction of acyl groups into aromatic compounds .

Safety and Hazards

The compound is associated with certain hazards. It has been classified with the GHS07 symbol, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives, including Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are expected to be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-3-16-12(15)11-6-8-5-9(13)7(2)4-10(8)14-11/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZLGJYZTCOFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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